

A Guide to Certified Reference Materials for Zearalenone in Food

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Compound of Interest		
Compound Name:	Zearalenone-13C18	
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For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. In the field of mycotoxin analysis, particularly for zearalenone (ZEN), a potent estrogenic mycotoxin, the use of Certified Reference Materials (CRMs) is indispensable for method validation, quality control, and ensuring the comparability of results across different laboratories.

This guide provides an objective comparison of commercially available CRMs for zearalenone in various food matrices and as calibration solutions. It includes a summary of their certified values, uncertainties, and the analytical methodologies underpinning their certification, empowering users to select the most appropriate CRM for their specific analytical needs.

Comparison of Zearalenone Certified Reference Materials

The selection of a suitable CRM depends on the food matrix being analyzed and whether the intended use is for method validation with a matrix-matched material or for instrument calibration with a pure solution. The following tables summarize key characteristics of several zearalenone CRMs.

Zearalenone CRMs in Food Matrices



Supplier/Pr oducer	Product Code	Matrix	Certified Value (µg/kg)	Expanded Uncertainty (µg/kg)	Certificatio n Method(s)
European Reference Materials (ERM®)	ERM®- BC715	Maize Germ Oil	362	22	HPLC-ID- MS/MS
National Institute of Metrology, China (NIM)	GBW10218	Maize Powder	176	15	LC-IDMS/MS, HPLC-FLD
National Institute of Metrology, China (NIM)	GBW(E)1008 63	Corn/Peanut Blended Vegetable Oil	36.1	8.5	HPLC-ID- MS/MS

Zearalenone Calibration Solution CRMs



Supplier/Pr oducer	Product Code	Solvent	Certified Concentrati on	Expanded Uncertainty	Certificatio n Method(s)
National Research Council Canada (NRC)	ZERA-1	Acetonitrile	66.1 μg/g (51.6 μg/mL at 21°C)[1]	1.0 μg/g (0.9 μg/mL at 21°C)[1]	qNMR, LC- UV[1]
Cifga Laboratory	CRM-00-ZON	Acetonitrile	65 μg/g[2]	5 μg/g[2]	Gravimetric preparation with qNMR characterized primary standard
Romer Labs (Biopure™)	Multiple	Acetonitrile	Various (e.g., 100 μg/mL)	Not specified in general documents	Characterize d by independent methods (HPLC, NMR, LC-MS/MS) [3][4]

Experimental Protocols

The certification of zearalenone CRMs relies on highly accurate and validated analytical methods. The primary methods employed are Isotope Dilution Mass Spectrometry (IDMS), often coupled with Liquid Chromatography (LC-IDMS/MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Below are representative protocols for these techniques.

Determination of Zearalenone in Maize Germ Oil by LC-ID-MS/MS

This method is based on the protocol used for the certification of ERM®-BC715 and represents a gold standard for mycotoxin analysis.[5]



1.1. Sample Preparation and Extraction

- Homogenize the maize germ oil sample.
- Weigh approximately 0.5 g of the homogenized oil sample into a centrifuge tube.
- Add a known amount of 13C18-zearalenone internal standard solution.
- Add 5 mL of a methanol/water (9:1, v/v) extraction solvent.
- Vortex the mixture vigorously for 1 minute.
- Shake the tube on a horizontal shaker for 30 minutes.
- Centrifuge the sample at 4000 rpm for 10 minutes to separate the phases.
- Transfer an aliquot of the upper methanolic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.
- Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

1.2. LC-MS/MS Analysis

- Chromatographic System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 μm).
- Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
- MRM Transitions: Monitor at least two specific multiple reaction monitoring (MRM) transitions for both native zearalenone and the 13C18-zearalenone internal standard.



1.3. Quantification The concentration of zearalenone is determined by isotope dilution analysis, calculating the ratio of the peak area of the native zearalenone to the peak area of the 13C18-zearalenone internal standard and comparing it to a calibration curve prepared with certified calibration solutions.

Determination of Zearalenone in Maize Powder by HPLC-FLD

This protocol is a common approach for the routine analysis of zearalenone in cereal matrices and was one of the methods used for the certification of GBW10218.[6]

- 2.1. Sample Preparation and Clean-up
- Weigh 5.0 g of the maize powder sample into a 50 mL centrifuge tube.
- Add 20 mL of acetonitrile/water (84:16, v/v).
- · Shake vigorously for 30 minutes on a mechanical shaker.
- Centrifuge at 5000 rpm for 10 minutes.
- Take an aliquot of the supernatant and dilute it with phosphate-buffered saline (PBS).
- Pass the diluted extract through an immunoaffinity column (IAC) specific for zearalenone.
- Wash the IAC with water to remove interfering compounds.
- Elute the zearalenone from the IAC with methanol.
- Evaporate the eluate to dryness under nitrogen.
- Reconstitute the residue in the mobile phase for HPLC-FLD analysis.
- 2.2. HPLC-FLD Analysis
- Chromatographic System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm).







• Mobile Phase: An isocratic mixture of acetonitrile, water, and methanol in appropriate ratios.

• Flow Rate: 1.0 mL/min.

• Injection Volume: 20 μL.

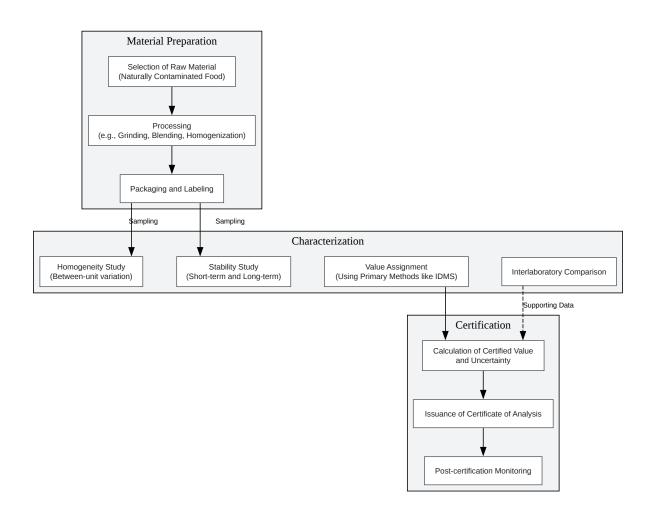
 Fluorescence Detector: Excitation wavelength of 274 nm and an emission wavelength of 440 nm.

2.3. Quantification The concentration of zearalenone is determined by external calibration using a calibration curve prepared from a certified zearalenone calibration solution.

Certified Reference Material Certification Workflow

The production and certification of a CRM is a meticulous process that ensures the material's accuracy, stability, and traceability. The following diagram illustrates the key stages involved in the certification of a food-matrix CRM for zearalenone.





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CRM Certification Workflow for Zearalenone in Food.



This diagram outlines the major steps from raw material selection to the final issuance of a certificate of analysis and ongoing monitoring. The process ensures that the certified value is accurate, and the material is homogeneous and stable over its shelf life.

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